REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=C[C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[C:12](O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.II.[CH3:29][I:30].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.COC(C)(C)C.Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:6]([O:8][CH3:12])=[O:7])=[C:29]([I:30])[CH:10]=1 |f:1.2.3,6.7.8,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
12.54 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
9.88 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
0.364 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
iodinated benzoic acid
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with 10% sodium metabisolfite aqueous solution
|
Type
|
ADDITION
|
Details
|
Organic phase was treated with 2N aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
The resulting aqueous phase was treated with aqueous hydrochloric acid up to acidic pH
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl-tert-butylether
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water, 1M sodium hydroxide, water and brine
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude was purified by flash chromatography (n-hexane/diethyl ether 100:2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)OC)C(=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |